molecular formula C8H16ClNO2 B138703 Ethyl piperidine-4-carboxylate hydrochloride CAS No. 147636-76-8

Ethyl piperidine-4-carboxylate hydrochloride

Cat. No.: B138703
CAS No.: 147636-76-8
M. Wt: 193.67 g/mol
InChI Key: SNZAKTXWTXRXNI-UHFFFAOYSA-N
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Description

Ethyl piperidine-4-carboxylate hydrochloride: is a chemical compound with the molecular formula C8H16ClNO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various chemical and pharmaceutical applications. The compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl piperidine-4-carboxylate hydrochloride can be synthesized through the esterification of piperidine-4-carboxylic acid with ethanol in the presence of a suitable acid catalyst. The reaction typically involves refluxing the reactants to achieve the desired esterification. The resulting ethyl piperidine-4-carboxylate is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes followed by purification steps such as crystallization or distillation to obtain the pure compound. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl piperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Piperidine-4-carboxylic acid or its derivatives.

    Reduction: Ethyl piperidine-4-carbinol or similar reduced compounds.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl piperidine-4-carboxylate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a precursor in the development of drugs targeting neurological and cardiovascular conditions.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

    Ethyl piperidine-4-carboxylate: The non-hydrochloride form of the compound.

    Piperidine-4-carboxylic acid: The carboxylic acid precursor.

    Ethyl isonipecotate: A related ester with similar chemical properties.

Uniqueness: Ethyl piperidine-4-carboxylate hydrochloride is unique due to its specific hydrochloride salt form, which can enhance its solubility and stability in various applications. This makes it particularly valuable in pharmaceutical formulations and industrial processes where these properties are essential.

Properties

IUPAC Name

ethyl piperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZAKTXWTXRXNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594398
Record name Ethyl piperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147636-76-8
Record name Ethyl piperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl piperidine-4-carboxylate hydrochloride
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Customer
Q & A

Q1: What are the primary effects of Piperidine-4-carboxylic acid ethyl ester hydrochloride observed in a clinical setting?

A1: Research indicates that Piperidine-4-carboxylic acid ethyl ester hydrochloride exhibits potent analgesic (pain-relieving) and antispasmodic properties. [, , ]. Studies show its effectiveness in managing postoperative pain and restlessness, offering a potential alternative to morphine []. Additionally, its combined atropine-like and sedative effects make it particularly suitable for treating severe colicky pain [].

Q2: Are there any specific patient populations where caution is advised when administering Piperidine-4-carboxylic acid ethyl ester hydrochloride?

A2: Yes, research suggests exercising caution when administering Piperidine-4-carboxylic acid ethyl ester hydrochloride to specific patient groups. For instance, its use in individuals with bronchial asthma has been investigated []. Additionally, caution is recommended for ambulatory and elderly patients due to a higher incidence of dizziness and potential syncope [].

Q3: Beyond its analgesic and antispasmodic effects, have any other noteworthy observations been made regarding the effects of Piperidine-4-carboxylic acid ethyl ester hydrochloride?

A3: While generally considered safe, research has documented potential side effects associated with Piperidine-4-carboxylic acid ethyl ester hydrochloride. These include dizziness, perspiration, and dryness of the mouth []. There are also reports suggesting a possibility for habit formation and, in isolated cases, the potential to induce delirium [].

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